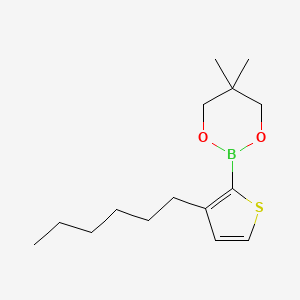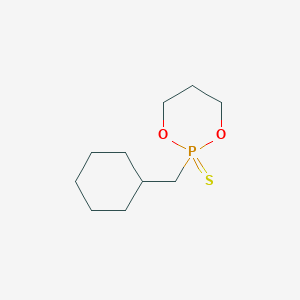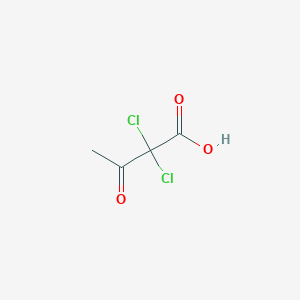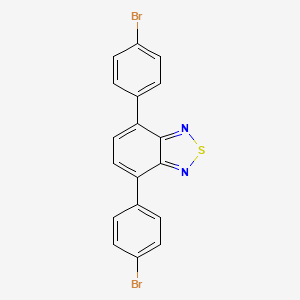![molecular formula C27H25P B12515449 Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane CAS No. 819867-22-6](/img/structure/B12515449.png)
Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane is a complex organophosphorus compound. It is characterized by the presence of a phosphane group attached to a biphenyl structure, which is further substituted with a propan-2-yl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane typically involves the reaction of a biphenyl derivative with a phosphane reagent. One common method is the reaction of 2-bromo-1,1’-biphenyl with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane group.
Industrial Production Methods
On an industrial scale, the production of Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and stringent control of reaction conditions, such as temperature and pressure, are crucial to optimize the production process.
化学反应分析
Types of Reactions
Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Coordination: Transition metals like palladium or platinum are often used to form coordination complexes.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Biphenyls: Resulting from electrophilic aromatic substitution.
Metal Complexes: Formed from coordination reactions with transition metals.
科学研究应用
Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can activate the metal for catalytic processes, facilitating various chemical transformations. The biphenyl structure also allows for π-π interactions with aromatic systems, enhancing its reactivity and selectivity in certain reactions.
相似化合物的比较
Similar Compounds
2-Phenyl-2-propanol: A related compound with a similar biphenyl structure but lacking the phosphane group.
Phenylacetone: Another related compound with a phenyl group attached to a ketone, differing in functional groups and reactivity.
Uniqueness
Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane is unique due to the presence of the phosphane group, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and as a building block for more complex molecules.
属性
CAS 编号 |
819867-22-6 |
|---|---|
分子式 |
C27H25P |
分子量 |
380.5 g/mol |
IUPAC 名称 |
diphenyl-[2-(2-propan-2-ylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C27H25P/c1-21(2)24-17-9-10-18-25(24)26-19-11-12-20-27(26)28(22-13-5-3-6-14-22)23-15-7-4-8-16-23/h3-21H,1-2H3 |
InChI 键 |
FZLSKSDSHXFQGI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)

![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)

![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)

![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)



![N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B12515432.png)
![2-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B12515443.png)
